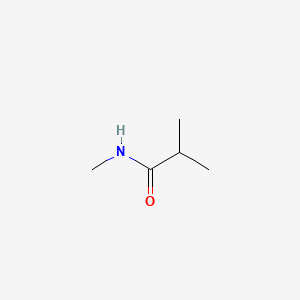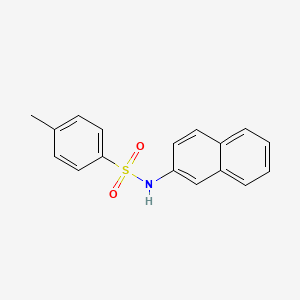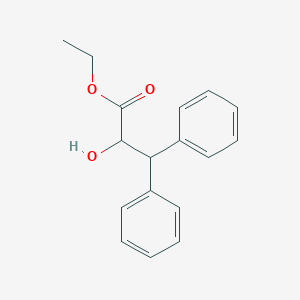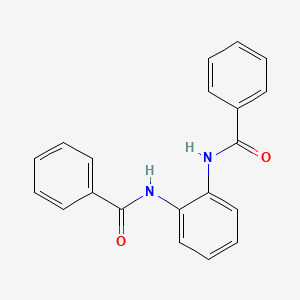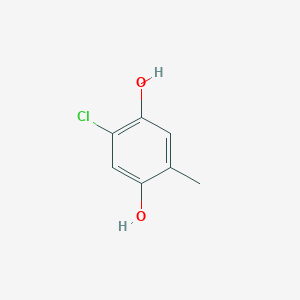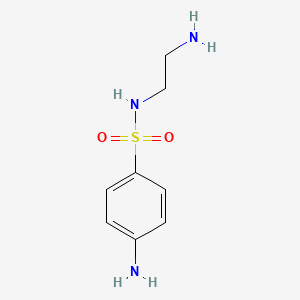
1,1'-Bipyrene
概要
説明
1,1’-Bipyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It consists of two pyrene units connected at the 1-position of each pyrene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Bipyrene can be synthesized through several methods. One common approach involves the coupling of pyrene units. For instance, the oxidative coupling of pyrene using ferric chloride (FeCl₃) in ethanol under reflux conditions has been reported . Another method involves the use of hypervalent iodine reagents for the metal-free oxidation of pyrene derivatives .
Industrial Production Methods
While specific industrial production methods for 1,1’-Bipyrene are not well-documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The choice of reagents and conditions would depend on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions
1,1’-Bipyrene undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions using reagents like ferric chloride.
Substitution: Electrophilic substitution reactions on the aromatic rings.
Reduction: Reduction reactions to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in ethanol under reflux conditions.
Substitution: Various electrophiles can be used depending on the desired substitution pattern.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling of pyrene can yield 1,1’-Bipyrene as the primary product .
科学的研究の応用
1,1’-Bipyrene has several applications in scientific research, including:
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of 1,1’-Bipyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes and interact with biological molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
類似化合物との比較
Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon with a single pyrene unit.
1,1’-Biphenyl: A compound with two benzene rings connected at the 1-position.
1,1’-Binaphthyl: A compound with two naphthalene units connected at the 1-position.
Uniqueness of 1,1’-Bipyrene
1,1’-Bipyrene is unique due to its extended π-conjugation and larger aromatic system compared to similar compounds like pyrene and biphenyl. This extended conjugation imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and materials science .
特性
IUPAC Name |
1-pyren-1-ylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18/c1-3-19-7-9-23-11-15-25(27-17-13-21(5-1)29(19)31(23)27)26-16-12-24-10-8-20-4-2-6-22-14-18-28(26)32(24)30(20)22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLMZXKKDLNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295942 | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-26-8 | |
| Record name | 1,1'-Bipyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


